6-(propan-2-yl)-1,4-oxazepane
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Overview
Description
6-(propan-2-yl)-1,4-oxazepane is a heterocyclic organic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(propan-2-yl)aminoethanol with a suitable dihalide, such as 1,4-dibromobutane, in the presence of a base like sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the oxazepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxazepane N-oxides.
Reduction: Formation of saturated oxazepane derivatives.
Substitution: Formation of various substituted oxazepane derivatives depending on the reagents used.
Scientific Research Applications
6-(propan-2-yl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(propan-2-yl)-1,4-oxazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and form interactions with key amino acids, influencing the target’s function.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-4-(2-morpholin-4-ylethyl)-2-(propan-2-yl)-1,3,5-triazine-2,4-diamine: A compound with herbicidal activity.
N-propan-2-yl-5-(2-pyridin-4-ylethynyl)pyridine-2-carboxamide: A compound used in scientific research as a positive allosteric modulator of the mGluR 5 receptor.
Uniqueness
6-(propan-2-yl)-1,4-oxazepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other heterocyclic compounds and contributes to its versatility in various applications.
Properties
IUPAC Name |
6-propan-2-yl-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)8-5-9-3-4-10-6-8/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTRAPBQDQZBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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